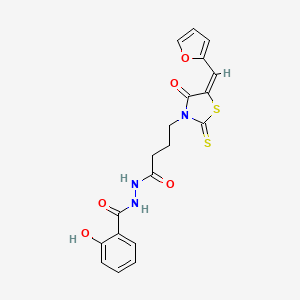

(E)-N'-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)-2-hydroxybenzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of furan derivatives has been studied extensively. A novel method for the synthesis of ester and amide derivatives containing furan rings under microwave-assisted conditions has been reported . The synthesis involves the reaction of furan-2-ylmethylamine with 2-(chloroacetyl)benzoic acid. Another study reported the synthesis of furfural derivatives, namely, (E)-4-((furan-2-ylmethylene)amino)phenyl 4-alkoxybenzoate (Fn), which were investigated for their mesomorphic and optical characteristics .Chemical Reactions Analysis

Furan derivatives have been used in various chemical reactions. For instance, they have been used in the synthesis of amides and esters under microwave-assisted conditions . They have also been used in the synthesis of liquid crystalline materials .Physical And Chemical Properties Analysis

The physical and chemical properties of furan derivatives can vary widely. For instance, some furan derivatives exhibit superior UV shielding, chemical degradation, and recyclability because of the existence of abundant imine bonds .Applications De Recherche Scientifique

- Research has explored the anticancer potential of this compound due to its structural features and interactions with cellular components. It may inhibit tumor growth by interfering with cell signaling pathways or inducing apoptosis in cancer cells .

- The presence of furan and thiazolidine rings suggests antioxidant activity. This compound could scavenge free radicals, protecting cells from oxidative damage and contributing to overall health .

- Investigations have highlighted its antibacterial and antifungal properties. It may disrupt microbial membranes or inhibit essential enzymes, making it a potential candidate for combating infections .

- The hydrazide moiety in the compound might modulate inflammatory responses. Researchers are exploring its role in managing inflammatory conditions .

- The thiazolidine ring can act as a metal chelator, binding to metal ions. This property could find applications in metal detoxification or as a potential therapeutic agent .

- Given its hydroxybenzohydrazide group, this compound could serve as a building block for designing novel polymers. Researchers may explore its use in drug delivery systems or biodegradable materials .

- Considering the furan platform, similar compounds have been studied for bioconversion. Microorganisms and enzymes can transform furans into valuable chemicals, including biofuels and polymer precursors .

Anticancer Activity

Antioxidant Properties

Antibacterial and Antifungal Effects

Anti-Inflammatory Potential

Metal Chelation

Polymer Precursors

Bioconversion and Biocatalysis

Bioremediation Applications

Orientations Futures

Propriétés

IUPAC Name |

N'-[4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]-2-hydroxybenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O5S2/c23-14-7-2-1-6-13(14)17(25)21-20-16(24)8-3-9-22-18(26)15(29-19(22)28)11-12-5-4-10-27-12/h1-2,4-7,10-11,23H,3,8-9H2,(H,20,24)(H,21,25)/b15-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKCAQTAOTKNNGZ-RVDMUPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NNC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)NNC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N'-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)-2-hydroxybenzohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B2454443.png)

![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2454450.png)

![[(4-Methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2454455.png)

![3-(2-Chloro-4-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2454460.png)

![5-(3-bromophenyl)-1-butyl-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2454461.png)